Dimepranol N-Oxide
Overview
Description
Dimepranol N-Oxide is an organic compound with the molecular formula C5H13NO2. It is a tertiary amine oxide, characterized by the presence of a hydroxyl group and a dimethylamino group attached to a propane backbone. This compound is known for its surfactant properties and is commonly used in various industrial and household applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimepranol N-Oxide typically involves the oxidation of 2-hydroxy-N,N-dimethylpropan-1-amine. The most common oxidizing agents used for this transformation are hydrogen peroxide (H2O2) and peracids such as peracetic acid. The reaction is usually carried out under mild conditions, often at room temperature, to prevent the decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of the amine and the oxidizing agent, with careful control of temperature and pH to optimize yield and purity. The use of catalysts, such as titanium silicalite (TS-1), can enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Dimepranol N-Oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various N-oxide derivatives.
Reduction: It can be reduced back to the corresponding amine under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various N-oxide derivatives, reduced amines, and substituted amine oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Dimepranol N-Oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is employed in cell culture media and as a stabilizer for enzymes and proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a solubilizing agent for poorly soluble drugs.
Mechanism of Action
The mechanism of action of Dimepranol N-Oxide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in its role as a cleaning agent and emulsifier. Additionally, the compound can interact with biological membranes, enhancing the permeability and solubility of various substances .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylpropan-1-amine oxide
- 2-hydroxy-N-methylacetamide
- Lauryldimethylamine oxide
Uniqueness
Dimepranol N-Oxide is unique due to the presence of both a hydroxyl group and a dimethylamino group, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced solubility and stability, making it particularly useful in a wide range of applications .
Biological Activity
Dimepranol N-oxide, a derivative of inosine acedoben dimepranol (IAD), has garnered attention for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Overview of this compound
This compound is primarily recognized for its immunomodulatory properties. It plays a significant role in enhancing immune responses, particularly through the stimulation of natural killer (NK) cells and modulation of cytokine production. The compound is also noted for its potential antiviral effects, particularly against RNA viruses.
- Immunomodulation : this compound enhances the secretion of interferon-gamma (IFN-γ) while inhibiting interleukin-4 (IL-4) production. This shift in cytokine balance supports a Th1-type immune response, which is crucial for effective antiviral immunity .
- Cellular Effects : The compound has been shown to potentiate chemotaxis and phagocytosis in neutrophils, monocytes, and macrophages. This action is vital for the innate immune response against pathogens .
- Antiviral Activity : this compound exhibits antiviral properties by inhibiting viral RNA synthesis and enhancing lymphocyte mRNA protein synthesis. These mechanisms contribute to its effectiveness in treating viral infections .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has a relatively short elimination half-life of approximately 50 minutes. Following administration, about 95% of the drug is excreted unchanged or as its N-oxide metabolite within 24 hours .
Case Studies and Clinical Findings
Clinical studies have demonstrated the efficacy of this compound in various settings:
- Viral Infections : In trials involving patients with viral infections, treatment with this compound resulted in significant increases in NK cell counts and improved clinical outcomes .
- Immunocompromised Patients : A study highlighted its use in patients with compromised immune systems, where it effectively boosted immune function and reduced the incidence of opportunistic infections .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Immunomodulatory, Antiviral | Enhances IFN-γ secretion; inhibits IL-4; boosts NK cells |
Inosine Pranobex | Antiviral, Immune booster | Increases uric acid; modulates lymphocyte activity |
Furoxan Derivatives | Antimicrobial, Antiparasitic | Releases nitric oxide; inhibits cysteine proteases |
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of heterocyclic N-oxides, including this compound. These investigations reveal that modifications to the nitrogen oxide moiety can significantly alter biological activity, suggesting avenues for developing more potent derivatives .
Notable Research Outcomes:
- A study indicated that this compound could reduce parasite burden significantly in animal models, showcasing its potential as an antiparasitic agent .
- Another investigation highlighted its role in generating reactive oxygen species (ROS), which are crucial for its antitubercular activity against Mycobacterium tuberculosis .
Properties
IUPAC Name |
2-hydroxy-N,N-dimethylpropan-1-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-5(7)4-6(2,3)8/h5,7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQYZKUFLIUMEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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